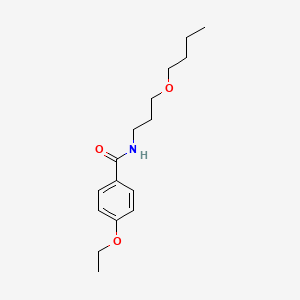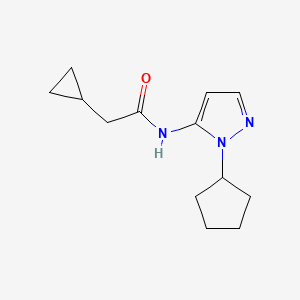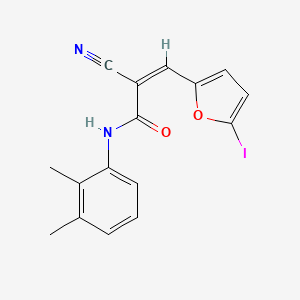![molecular formula C20H30O5 B5111159 diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)
diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate, also known as DPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPNM belongs to the class of malonic acid derivatives and is a versatile molecule that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate is not fully understood, but it is believed to involve the inhibition of different enzymes and signaling pathways. In anti-inflammatory activity, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In anti-tumor activity, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In anti-viral activity, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been shown to inhibit the replication of different viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been shown to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can induce cell cycle arrest, apoptosis, and autophagy in different cell lines. In vivo studies have shown that diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can reduce inflammation, tumor growth, and viral replication in different animal models. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can be synthesized using simple and cost-effective methods, which makes it accessible to researchers with limited resources. diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has also been shown to have low toxicity in different cell lines and animal models, which makes it a promising candidate for drug development. However, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate also has limited commercial availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has several future directions for research, including the development of novel drugs targeting different biological pathways, the synthesis of functional materials with specific properties, and the elucidation of the mechanism of action of diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate. In drug discovery, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can be used as a scaffold for the development of drugs targeting different diseases, such as cancer and viral infections. In material science, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can be used as a building block for the synthesis of functional materials with specific properties, such as liquid crystals with high thermal stability and polymers with high mechanical strength. In the mechanism of action, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate, which can provide insights into the development of new therapeutic strategies.
Synthesemethoden
Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of malonic acid with an aldehyde or ketone in the presence of a base catalyst, while the Michael addition reaction involves the reaction of a malonic ester with an α,β-unsaturated compound in the presence of a base catalyst. Both methods result in the formation of diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate, which can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In drug discovery, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been used as a scaffold for the development of novel drugs targeting different biological pathways. In material science, diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)12-8-7-9-14-25-18-13-10-11-15(3)16(18)4/h10-11,13,17H,5-9,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMMPVIJUUKMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC(=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)

![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)

